molecular formula C15H22N2OS B5423736 (4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE

(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B5423736
M. Wt: 278.4 g/mol
InChI Key: DZCSWIIVGABIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The piperazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Halogenating agents or nucleophiles for substitution reactions on the aromatic rings.

Major Products

    Oxidation Products: Epoxides, ketones, or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to its combination of piperazine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in both medicinal and materials chemistry.

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-3-5-14-11-13(12-19-14)15(18)17-9-7-16(6-4-2)8-10-17/h4,11-12H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCSWIIVGABIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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